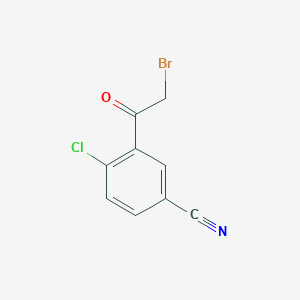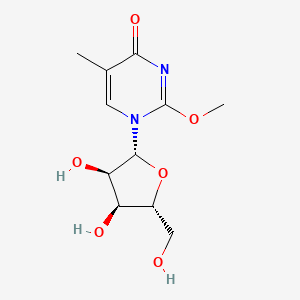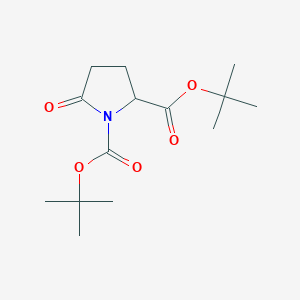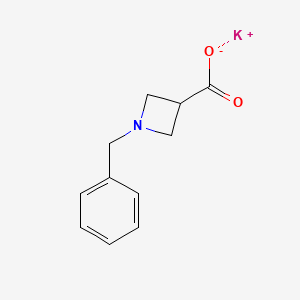![molecular formula C17H14N2O6 B12951680 2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione CAS No. 54252-49-2](/img/structure/B12951680.png)
2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline-1,3-dione core structure with a hydroxypropyl and nitrophenoxy substituent. This compound is part of the isoindoline-1,3-dione family, known for their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Métodos De Preparación
The synthesis of 2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common synthetic route involves the reaction of 2-nitrophenol with epichlorohydrin to form 2-(2-nitrophenoxy)propanol, which is then reacted with phthalic anhydride to yield the final product . Industrial production methods often employ solventless conditions and green chemistry principles to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted ethers or esters .
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for dopamine receptors, modulating their activity and potentially influencing neurological processes . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, affecting their function and activity .
Comparación Con Compuestos Similares
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
2-(3-chloropropyl)isoindole-1,3-dione: Similar core structure but with a chloropropyl substituent instead of a hydroxypropyl and nitrophenoxy group.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains additional piperidinyl groups, making it more complex and potentially more versatile in its applications.
The uniqueness of 2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
54252-49-2 |
|---|---|
Fórmula molecular |
C17H14N2O6 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
2-[2-hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O6/c20-11(10-25-15-8-4-3-7-14(15)19(23)24)9-18-16(21)12-5-1-2-6-13(12)17(18)22/h1-8,11,20H,9-10H2 |
Clave InChI |
RMJHRUYOPMHIEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=CC=C3[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


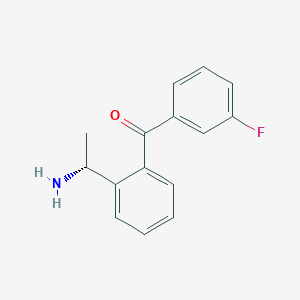
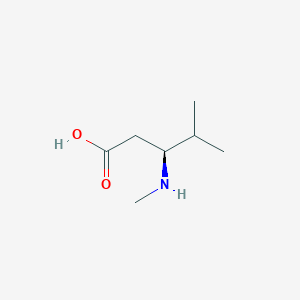
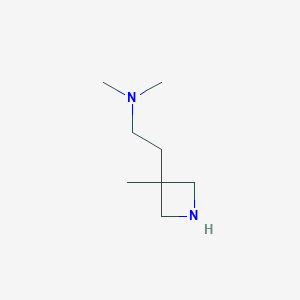
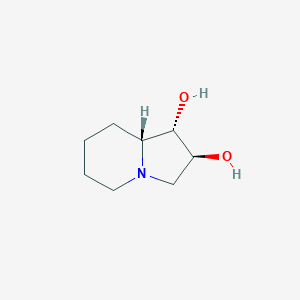
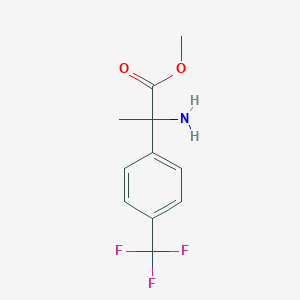
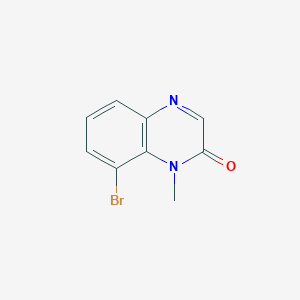
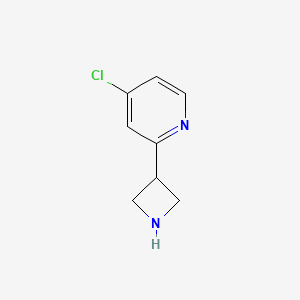
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
